Product packaging for Prifinium(Cat. No.:CAS No. 10236-81-4)

Prifinium

Cat. No.: B082657
CAS No.: 10236-81-4
M. Wt: 306.5 g/mol
InChI Key: ZYEPZINLLPPBMI-UHFFFAOYSA-N
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Description

Prifinium bromide is an antimuscarinic agent with antispasmodic properties, primarily utilized in preclinical research for investigating smooth muscle spasms . Its core mechanism of action involves functioning as a muscarinic receptor antagonist . By blocking the binding of acetylcholine to muscarinic receptors (M1-M5), it inhibits acetylcholine-induced muscle contractions, making it a valuable tool for studying cholinergic pathways . The primary research applications for this compound bromide focus on the gastrointestinal (GI) and urinary systems. In GI studies, it is used to model the relief of spasms in conditions like irritable bowel syndrome (IBS) and diverticular disease . It reduces the frequency and intensity of peristaltic waves and decreases GI secretions, providing a dual mechanism for alleviating hypermotility . In urological research, its efficacy in inhibiting urinary bladder contractions has been demonstrated in animal models, where it showed potent anticholinergic activity . From a pharmacokinetic perspective, this compound bromide is absorbed from the gastrointestinal tract and preferentially distributes to GI tissues . It is eliminated mainly via the bile and gut secretions . Researchers should note that its effects are more localized with enteral administration, while parenteral administration can lead to broader systemic effects . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N+ B082657 Prifinium CAS No. 10236-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPZINLLPPBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859880
Record name 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium
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Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10236-81-4
Record name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium
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Record name Prifinium
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Record name Prifinium
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Record name 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium
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Record name 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium
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Record name PRIFINIUM
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Mechanistic Pharmacology of Prifinium

Cholinergic System Modulatory Effects

Prifinium's primary mechanism of action involves its interaction with the cholinergic system, specifically by blocking muscarinic acetylcholine (B1216132) receptors. This action disrupts the physiological effects mediated by parasympathetic nerve stimulation.

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it prevents the neurotransmitter acetylcholine from eliciting its typical response, which includes the contraction of smooth muscle and secretion from exocrine glands.

While detailed binding affinity data (Kᵢ values) for this compound across all five muscarinic receptor subtypes (M₁, M₂, M₃, M₄, and M₅) are not extensively documented in publicly available literature, it is generally characterized as a non-selective muscarinic antagonist. This implies that it exhibits a broad spectrum of activity across these receptor subtypes rather than preferentially targeting a single one. Its therapeutic effects, particularly in the gastrointestinal tract, are a result of its action on the muscarinic receptors present in smooth muscle, which are predominantly of the M₂ and M₃ subtypes.

Receptor SubtypeKnown General Function in Relevant TissuesImplied Antagonistic Effect of this compound
M₁ Gastric acid secretion, SalivationReduction of secretions
M₂ Cardiac muscle (decreases heart rate), Smooth musclePotential for cardiac effects, smooth muscle relaxation
M₃ Smooth muscle contraction (gut, bladder), Glandular secretionAntispasmodic effect, reduction of secretions
M₄ Central Nervous System-
M₅ Central Nervous System-

The competitive nature of this compound's antagonism is demonstrated by its ability to inhibit the contractile responses induced by muscarinic agonists. In vitro studies on isolated guinea-pig detrusor muscle have shown that this compound effectively antagonizes contractions induced by carbachol (B1668302), a muscarinic agonist nih.gov. This inhibitory effect is concentration-dependent and is a hallmark of competitive antagonism, where the antagonist competes with the agonist for the same binding site on the receptor. The blockade can be overcome by increasing the concentration of the agonist. For instance, this compound bromide has been shown to abolish acetylcholine-induced contractions in isolated coronary arteries, an effect that is characteristic of muscarinic receptor blockade nih.gov.

Impact on Parasympathetic Neurotransmission

By blocking muscarinic receptors, this compound effectively interrupts the transmission of nerve impulses in the parasympathetic nervous system. The parasympathetic nervous system is responsible for the "rest and digest" functions, including smooth muscle contraction in the gastrointestinal and urinary tracts. This compound's antagonism of muscarinic receptors leads to a reduction in the frequency and intensity of peristaltic waves in the gut, which contributes to its antispasmodic effect.

Cellular and Organ-Level Pharmacodynamics

The macroscopic effects of this compound as an antispasmodic are a direct result of its actions at the cellular and organ levels, primarily through its regulation of smooth muscle function.

Regulation of Smooth Muscle Contractility

This compound exerts a direct inhibitory effect on the contractility of smooth muscle. In vitro experiments have provided specific insights into this regulatory action.

In studies using isolated guinea-pig detrusor muscle, this compound demonstrated a potent inhibitory effect on contractions induced by the muscarinic agonist carbachol nih.gov. The potency of this compound in this regard was found to be comparable to that of atropine (B194438), a well-known non-selective muscarinic antagonist. This indicates a direct action on the muscarinic receptors of the smooth muscle cells, preventing the intracellular signaling cascade that leads to contraction.

Interestingly, the same research revealed that this compound, much like atropine, had minimal to no effect on smooth muscle contractions induced by non-muscarinic stimuli such as electrical stimulation, potassium chloride (KCl), and barium chloride (BaCl₂) nih.gov. This specificity of action underscores that this compound's primary mechanism for regulating smooth muscle contractility is through the blockade of muscarinic receptors, rather than a non-specific depression of the muscle's contractile machinery or interference with ion channels directly involved in depolarization-induced contraction.

StimulusAgonist/MechanismEffect of this compound on Contraction
Carbachol Muscarinic AgonistInhibition nih.gov
Acetylcholine Endogenous Muscarinic AgonistInhibition nih.gov
Electrical Stimulation Neurotransmitter ReleaseLittle to no effect nih.gov
Potassium Chloride (KCl) DepolarizationLittle to no effect nih.gov
Barium Chloride (BaCl₂) Direct Smooth Muscle StimulationLittle to no effect nih.gov

Modulation of Peristaltic Wave Propagation

Peristalsis, the coordinated contraction and relaxation of intestinal smooth muscle, is crucial for the propulsion of luminal contents through the digestive system. This process is significantly influenced by the parasympathetic nervous system, with acetylcholine acting as a primary neurotransmitter that stimulates muscle contraction upon binding to muscarinic receptors on smooth muscle cells.

Clinical and preclinical studies have demonstrated the inhibitory effect of this compound and related compounds on gastrointestinal contractility. For instance, research on similar quaternary ammonium (B1175870) derivatives has shown their potency as spasmolytics of the gastrointestinal tract. nih.gov Studies on the effects of this compound bromide on gastric antral motility in humans have further substantiated its inhibitory action on smooth muscle contractions. nih.gov

The table below summarizes the effects of this compound on peristaltic wave propagation:

Parameter Effect of this compound Mechanism
Frequency of Contractions DecreasedBlockade of muscarinic receptors, reducing cholinergic stimulation.
Amplitude of Contractions DecreasedInhibition of acetylcholine-induced smooth muscle excitation.
Gastrointestinal Motility ReducedOverall dampening of peristaltic activity.

Influence on Secretory Processes

Glandular secretion in the gastrointestinal tract is also under the regulatory control of the parasympathetic nervous system. Acetylcholine, upon binding to muscarinic receptors on glandular cells, stimulates the secretion of various substances, including saliva, gastric acid, and intestinal fluids.

Molecular Interactions and Signaling Pathway Modulation

The pharmacological effects of this compound at the cellular level are mediated through its interaction with specific signaling pathways that are downstream of muscarinic receptor activation. These pathways involve G protein-coupled receptors and the modulation of ion channel activity.

G Protein-Coupled Receptor Signaling Pathways (e.g., cAMP, phosphoinositide turnover)

Muscarinic receptors are a class of G protein-coupled receptors (GPCRs). In the gastrointestinal smooth muscle, two main subtypes of muscarinic receptors are prominent: M2 and M3 receptors. This compound, as a non-selective muscarinic antagonist, is expected to interact with both of these receptor subtypes.

The M3 muscarinic receptors are predominantly coupled to the Gq class of G proteins. The signaling cascade initiated by the activation of Gq proteins involves the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium concentration is a key event that leads to the contraction of smooth muscle cells. By blocking the M3 receptor, this compound prevents the activation of this Gq/PLC/IP3 pathway, thereby inhibiting the rise in intracellular calcium and subsequent muscle contraction.

The M2 muscarinic receptors, on the other hand, are coupled to the Gi class of G proteins. Activation of Gi proteins leads to the inhibition of the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). In smooth muscle, a decrease in cAMP levels can contribute to a contractile state. By antagonizing the M2 receptor, this compound would prevent the acetylcholine-induced inhibition of adenylyl cyclase, which could theoretically lead to a relative increase in cAMP levels, promoting relaxation. However, the primary effect of this compound on smooth muscle is relaxation due to the dominant role of the M3 receptor-mediated contractile pathway.

The following table outlines the modulation of G protein-coupled receptor signaling pathways by this compound:

Signaling Pathway Receptor Subtype G Protein Effect of Acetylcholine Effect of this compound
Phosphoinositide Turnover M3GqActivation of Phospholipase C, leading to increased IP3 and DAG, and subsequent Ca2+ release and muscle contraction.Inhibition of Phospholipase C activation, leading to decreased IP3 and DAG, and subsequent muscle relaxation.
cAMP Pathway M2GiInhibition of Adenylyl Cyclase, leading to decreased cAMP levels.Prevention of Adenylyl Cyclase inhibition.

Ion Channel Modulation

The regulation of ion channel activity is a critical component of smooth muscle excitability and contraction. This compound's mechanism of action also involves the modulation of ion channels, particularly calcium channels.

As a quaternary ammonium compound, this compound has been shown to possess calcium channel blocking properties, specifically targeting L-type voltage-operated calcium channels. nih.gov These channels play a crucial role in the influx of extracellular calcium into smooth muscle cells, which is a primary trigger for contraction. By physically obstructing these channels, this compound directly inhibits the entry of calcium, leading to muscle relaxation. nih.gov This action is independent of its muscarinic receptor antagonism but complements it to produce a potent antispasmodic effect.

Research on pinaverium (B1222119) bromide, another quaternary ammonium derivative often studied in the context of gastrointestinal disorders, has demonstrated its ability to inhibit calcium influx through L-type channels, thereby reducing the contractile response to various stimuli. nih.govresearchgate.net This provides a strong indication of the likely mechanism for this compound's effects on ion channels.

The table below details the ion channel modulation by this compound:

Ion Channel Effect of this compound Mechanism Consequence
L-type Voltage-Operated Calcium Channels BlockadeDirect inhibition of calcium influx from the extracellular space.Reduced intracellular calcium concentration, leading to smooth muscle relaxation.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of prifinium has been evaluated in several preclinical studies to elucidate its mechanism of action and comparative potency. These investigations have primarily utilized isolated organ preparations to assess its effects on muscle contractility and to probe its interactions with specific cellular receptors.

In vitro experiments have been conducted using isolated guinea-pig detrusor muscle to clarify the mechanisms of action of this compound. nih.gov These studies are instrumental in understanding the direct effects of the compound on the smooth muscle of the urinary bladder, independent of systemic physiological influences.

Information regarding the assessment of this compound in isolated phrenic nerve-diaphragm preparations was not available in the searched sources.

In studies on isolated guinea-pig detrusor muscle, this compound demonstrated a differential effect on contractions induced by various stimuli. This compound, similar to atropine (B194438), had minimal to no effect on contractions that were induced by electrical stimulation, potassium chloride (KCl), or barium chloride (BaCl2). nih.gov In contrast, other anticholinergic agents like oxybutynin (B1027) and terodiline (B98686) antagonized all of these stimuli to a similar degree. nih.gov This suggests that the primary mechanism of this compound's action on the detrusor muscle is its anticholinergic activity, rather than a direct effect on muscle cells or ion channels that are involved in contractions stimulated by non-neurogenic means. nih.gov

The anticholinergic potency of this compound has been compared with other established antimuscarinic agents in the isolated guinea-pig detrusor muscle. When contractions were induced by carbachol (B1668302), a cholinergic agonist, the in vitro anticholinergic effects of this compound were found to be comparable to those of atropine. nih.gov Furthermore, this compound was approximately 10 times more potent than oxybutynin and 100 times more potent than terodiline in this preparation. nih.gov The relative potencies of these drugs in vitro were consistent with their observed in vivo effects on bladder contractions. nih.gov

CompoundRelative Potency vs. This compound (in vitro, carbachol-induced contractions)
This compound-
AtropineEquipotent
OxybutyninThis compound is ~10x more potent
TerodilineThis compound is ~100x more potent

Specific data from radioligand displacement assays for this compound, such as Ki or IC50 values for muscarinic receptor subtypes, were not available in the searched sources.

Detailed findings from functional assays for receptor activation or inhibition by this compound, including GTPγS binding, calcium flux, cyclic AMP production, or MAP kinase activity, were not available in the searched sources.

Receptor Binding Assays for Ligand-Target Interactions

In Vivo Preclinical Studies (Animal Models)

In vivo research using animal models is fundamental to understanding the physiological effects of a new chemical entity before human trials. For this compound, these studies have been crucial in characterizing its therapeutic potential as an antispasmodic agent.

To assess the antispasmodic efficacy of this compound in vivo, researchers have utilized rat urinary bladder cystometry, a technique that measures intravesical pressure under controlled bladder perfusion. nih.gov This model allows for the quantification of changes in the amplitude and frequency of bladder contractions, providing a direct measure of a substance's effect on detrusor muscle activity.

In a key preclinical study, the parenteral and enteral effects of this compound bromide were investigated on the contractions of the rat urinary bladder and compared with other anticholinergic drugs such as atropine, oxybutynin, and terodiline. nih.gov When administered intravenously, all the tested drugs reduced the amplitude of bladder contractions in a dose-dependent manner. nih.gov

The efficacy of these compounds was compared based on their 40% inhibitory doses (ID40). The results indicated that this compound was as potent as atropine in inhibiting bladder contractions. nih.gov Furthermore, this compound demonstrated significantly greater activity than other commonly used agents, being 10 times more active than oxybutynin and 100 times more active than terodiline. nih.gov These in vivo potency ratios were consistent with the drugs' in vitro anticholinergic effects observed on carbachol-induced contractions in the isolated guinea-pig detrusor muscle. nih.gov

Interestingly, while this compound and atropine showed little to no effect on contractions induced by electrical stimulation, KCl, and BaCl2 in vitro, oxybutynin and terodiline antagonized all stimuli. nih.gov This suggests that the in vivo inhibition of rat bladder contractions by this compound may involve mechanisms beyond its direct anticholinergic activity. nih.gov Even when administered intraduodenally, this compound effectively inhibited bladder contractions, with an efficacy comparable to that of oxybutynin and terodiline by this route. nih.gov

Table 1: Comparative Antispasmodic Efficacy of this compound and Other Anticholinergic Drugs on Rat Urinary Bladder Contractions

Compound Relative Potency (vs. This compound) Fold-Activity vs. Oxybutynin Fold-Activity vs. Terodiline
This compound 1x 10x 100x
Atropine 1x 10x 100x
Oxybutynin 0.1x 1x 10x
Terodiline 0.01x 0.1x 1x

Data derived from in vivo cystometric studies in rats, based on 40% inhibitory doses. nih.gov

The evaluation of organ-specific pharmacodynamic responses is critical to determine the selectivity of a drug, which is its ability to affect a particular cell population or organ in preference to others. merckmanuals.comnih.gov For an antispasmodic agent, high selectivity for smooth muscle in the target organ (e.g., the gastrointestinal tract or urinary bladder) over other organs (e.g., the heart or salivary glands) is desirable to minimize side effects.

This compound is characterized as an antimuscarinic agent with antispasmodic properties that may be effective in treating conditions like irritable bowel syndrome, indicating a significant effect on the gastrointestinal tract. drugbank.com Preclinical studies have definitively demonstrated its potent inhibitory effect on the smooth muscle of the rat urinary bladder. nih.gov However, specific preclinical studies quantitatively comparing the pharmacodynamic response of this compound across different smooth muscle-containing organs (e.g., colon, trachea, blood vessels) were not identified in the reviewed literature. Such comparative studies are essential for establishing a comprehensive organ-selectivity profile.

Preclinical ADME studies are designed to understand the fate of a drug candidate within a living organism. admescope.com These investigations are a cornerstone of drug development, providing critical data on how a compound is absorbed into the bloodstream, distributed to various tissues, chemically altered through metabolism, and ultimately eliminated from the body. admescope.comnih.gov

A typical preclinical ADME program involves a series of in vivo experiments, often conducted in rodent (e.g., rat) and non-rodent species. nih.gov To facilitate the detection and quantification of the drug and its metabolites, these studies frequently employ a radiolabeled version of the compound, commonly using isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). admescope.com Key in vivo ADME studies include mass balance, tissue distribution, and excretion pathway determination. nih.govresearchgate.net These experiments provide a comprehensive view of the drug's disposition, which is vital for interpreting toxicology findings and predicting human pharmacokinetics. admescope.com

Before or alongside in vivo studies, in vitro and in silico methods are used to predict the metabolic pathways of a drug candidate. bspublications.netresearchgate.net The goal is to identify the chemical transformations the drug is likely to undergo in the body and the enzymes responsible, primarily the cytochrome P450 (CYP) family. bspublications.netnih.gov

In Vitro Methods: These experimental techniques use biological systems to simulate metabolism outside of a living organism. mdpi.com Common methods include incubating the drug with liver subcellular fractions, such as microsomes or S9 fractions, which contain a high concentration of metabolic enzymes. researchgate.netnih.gov More complex systems like isolated hepatocytes or liver slices can also be used, as they retain a broader range of metabolic activities, including both Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) reactions. researchgate.netmdpi.com These studies help to identify the major metabolites formed. bspublications.net

In Silico Methods: These computational approaches use software and algorithms to predict a drug's metabolic fate based on its chemical structure. univie.ac.atpharmajen.com Various predictive models (e.g., SMARTCyp, ADMET Predictor, FAME 3, GLORY) can identify likely sites on the molecule that are susceptible to metabolism (Sites of Metabolism, SOM) and predict the structures of the resulting metabolites. univie.ac.atnih.govnews-medical.net These predictions help guide the design of in vitro and in vivo studies and can accelerate the identification of metabolites from experimental samples. nih.govnews-medical.net

Excretion profile analysis determines the routes and rates by which a drug and its metabolites are removed from the body. nih.gov These studies are typically performed in animal models, such as rats, by administering the (often radiolabeled) drug and collecting excreta over a defined period. admescope.comresearchgate.net

The primary methodology involves placing the animals in specialized metabolic cages that allow for the separate and timed collection of urine and feces. nih.gov In some cases, bile may be collected directly via cannulation of the bile duct to specifically quantify biliary excretion. nih.gov The total amount of drug-related material (parent drug plus metabolites) in each matrix is quantified, often by measuring radioactivity. admescope.com The results are typically expressed as the percentage of the administered dose recovered in urine, feces, and sometimes expired air over time. frontiersin.org This "mass balance" study aims to account for the total administered dose, providing a complete picture of the drug's elimination pathways. researchgate.net Such data is crucial for understanding whether the primary route of excretion is renal or fecal, which has important implications for dosing in patients with impaired kidney or liver function. nih.govescholarship.org

Computational and Structural Biology Research

Molecular Structure and Conformation Analysis

The initial step in the computational analysis of a molecule like Prifinium involves a deep dive into its three-dimensional structure and conformational possibilities. This is crucial as the biological activity of a compound is intrinsically linked to its shape and how it can adapt to interact with biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a primary tool to investigate the electronic structure of this compound. DFT methods are employed to predict a wide range of molecular properties with a good balance between accuracy and computational cost. For a molecule like this compound, DFT studies could provide insights into:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

Electron Distribution: Mapping the electron density to identify regions that are electron-rich or electron-poor, which is critical for understanding potential interaction sites.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy gap between them is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This mapping helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

While general DFT principles are well-established, no specific DFT studies on this compound have been published.

Conformational Stability and Potential Energy Surface Mapping

This compound, like many organic molecules, possesses rotational freedom around its single bonds, leading to various possible conformations. A comprehensive conformational analysis is essential to identify the low-energy (and therefore most probable) shapes the molecule can adopt in solution or a biological environment.

This analysis involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface (PES), which is a multidimensional plot of the molecule's potential energy as a function of its geometric parameters (e.g., torsion angles). The valleys on this surface represent stable conformations, while the peaks represent transition states between them. Identifying the global minimum energy conformation and other low-energy conformers is a key objective.

No specific potential energy surface maps or detailed conformational stability analyses for this compound are currently available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

3D and 4D QSAR Model Development

For a compound like this compound, developing 3D and 4D-QSAR models would require a dataset of structurally similar compounds with experimentally determined biological activities.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used. These techniques involve aligning a set of molecules and calculating their steric and electrostatic fields. The resulting field values are then correlated with biological activity to generate a predictive model. The model can be visualized as 3D contour maps, highlighting regions where modifications to the structure would likely increase or decrease activity.

4D-QSAR: This approach extends 3D-QSAR by incorporating the fourth dimension of conformational flexibility and alignment. It considers an ensemble of conformations for each molecule, providing a more dynamic and realistic representation.

The development of such models for this compound is contingent on the availability of a suitable dataset of analogues, which is not present in the public domain.

Molecular Descriptors for Activity Correlation

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a comprehensive QSAR study of this compound and its analogues, a wide range of descriptors would be calculated, including:

Descriptor CategoryExamplesInformation Encoded
Steric Molecular weight, volume, surface areaSize and shape of the molecule
Electronic Dipole moment, partial chargesDistribution of electrons and polarity
Shape Ovality, shape indicesOverall three-dimensional shape
Charge Properties HOMO/LUMO energies, electronegativityReactivity and ability to participate in charge transfer
Moments of Inertia Principal moments of inertiaMass distribution and rotational characteristics

These descriptors would then be used to build a mathematical model (e.g., using partial least squares or machine learning algorithms) that correlates them with biological activity. No such QSAR models or descriptor-based analyses for this compound have been reported.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for understanding how a ligand like this compound might interact with a specific biological target, such as a receptor or enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their complementarity and interaction energies. A successful docking study on this compound would require a high-resolution 3D structure of its biological target. The output would be a predicted binding pose and an estimated binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the predicted this compound-target complex over time. By simulating the movements of atoms and molecules, MD can provide insights into:

The stability of the binding pose.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Conformational changes in both the ligand and the protein upon binding.

The execution of these simulations is entirely dependent on the identification and structural characterization of a biological target for this compound, information which is not currently available in public databases.

Spectroscopic and Topological Investigations

Theoretical and computational methods provide deep insights into the molecular structure and electronic properties of this compound. These investigations complement experimental data by offering a detailed analysis of its vibrational, electronic, and magnetic resonance characteristics, as well as its electron density distribution.

Density Functional Theory (DFT) has been utilized to calculate the theoretical vibrational and electronic spectra of this compound. gigvvy.comnih.gov The vibrational analysis helps in assigning specific molecular motions to the peaks observed in experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net For this compound, these calculations have identified the characteristic stretching and deformation modes for its various functional groups. gigvvy.com

Theoretical electronic spectra, calculated using Time-Dependent Density Functional Theory (TD-DFT), reveal the nature of electronic transitions within the molecule. gigvvy.com This analysis has identified multiple electronic transitions for this compound in the visible and near-UV regions. The analysis also determines the frontier molecular orbital (FMO) energy gap, which is a key indicator of chemical reactivity. gigvvy.com

Table 2: Theoretical Spectroscopic Data for this compound

Analysis Type Finding Value
Vibrational Spectra Identification of key stretching and deformation modes. C-N, C-H, C-C, CH₂, and CH₃ groups identified. gigvvy.com
Electronic Spectra Most intense absorption (H-2 → L transition). 473 nm (f = 0.0160). gigvvy.com
Number of predicted electronic transitions. Six (between 482–382 nm). gigvvy.com

Computational methods are also used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for both carbon and proton nuclei in the this compound molecule. gigvvy.comnih.gov These predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net The calculated ¹H and ¹³C NMR chemical shifts for this compound have shown a strong correlation with experimental data, which serves to confirm the computationally optimized molecular structure. gigvvy.com The ability to accurately predict NMR spectra is a powerful tool for structural elucidation and validation. nih.govnih.govyoutube.com

Topological and electron density analyses are performed to understand the distribution of electrons within the this compound molecule and to characterize the nature of its chemical bonds and intermolecular interactions. gigvvy.combuffalo.edunih.gov Analysis of this compound Bromide shows a significant accumulation of electron density on the quaternary nitrogen atom and the bromine counter-ion. gigvvy.com The quaternary nitrogen exhibits a charge of -0.38751 e, while the bromine atom has a charge of -0.81746 e, reflecting its strong electronegativity and electron-withdrawing effects. gigvvy.com

These computational approaches are also used to investigate weak intermolecular interactions and delocalized electrons within the molecular structure. gigvvy.com For instance, studies have identified that the most significant stabilization in this compound occurs via a π-π* transition, with a corresponding energy of 20.75 kJ/mol. gigvvy.com This type of analysis, which maps electron density to the electrostatic potential surface, is critical for identifying reactive sites and understanding how the molecule interacts with its environment. nih.gov

Advanced Analytical Methodologies for Prifinium Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate and quantify components within a mixture. For prifinium research, High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool.

The development of a robust HPLC method is a critical first step in the reliable analysis of this compound in research settings. This process involves the systematic optimization of several key parameters to achieve the desired separation and quantification. A notable HPLC method developed for the simultaneous quantification of this compound bromide and paracetamol utilized a normal-phase nitrile (CN) column. yu.edu.jo

The mobile phase, a critical component in HPLC, was composed of a 30 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) in a 50:50 (v/v) ratio, with the pH adjusted to 6.5. yu.edu.jo The selection of the mobile phase and its pH is crucial as it directly influences the retention time of the analyte; for instance, the elution time of this compound was found to be pH-dependent. researchgate.net UV detection is a common choice for this type of analysis, with the wavelength for this compound bromide often set at 254 nm. yu.edu.jo

Method validation is an integral part of the development process, ensuring that the analytical method is fit for its intended purpose. wjpmr.com This involves assessing parameters such as linearity, accuracy, precision, and robustness. yu.edu.jo A linear response for this compound bromide has been observed over a concentration range of 3–50 μg/mL. yu.edu.jo The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. For this compound bromide, an LOD of 0.75 μg/mL and an LOQ of 2.30 μg/mL have been reported. yu.edu.jotandfonline.com

Table 1: HPLC Method Parameters for this compound Bromide Analysis

Parameter Details
Column Normal Phase-Nitrile (CN)
Mobile Phase 30 mM Ammonium Acetate Buffer : Acetonitrile (50:50, v/v)
pH 6.5
Detection UV at 254 nm
Linearity Range 3–50 μg/mL
Limit of Detection (LOD) 0.75 μg/mL

| Limit of Quantification (LOQ) | 2.30 μg/mL |

This table presents a summary of the parameters for a validated HPLC method for the analysis of this compound Bromide.

Reversed-phase HPLC (RP-HPLC) is one of the most widely used chromatographic techniques in pharmaceutical analysis due to its versatility and applicability to a broad range of compounds. mdpi.com In the context of this compound research, RP-HPLC has been successfully employed for its determination in various pharmaceutical formulations. tandfonline.com This technique typically utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. wjpmr.com

The development of an RP-HPLC method for this compound would involve optimizing the mobile phase composition, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. mdpi.com The pH of the mobile phase is a critical parameter to control the ionization and, consequently, the retention of the quaternary ammonium compound. The use of ion-pairing reagents can also be explored to enhance the retention and peak shape of ionic compounds like this compound on reversed-phase columns. ercatech.ch The versatility of RP-HPLC makes it a valuable tool for purity assessment and quantification of this compound in research samples.

Spectroscopic Quantification Techniques

Spectroscopic methods are widely used for the quantitative analysis of pharmaceutical compounds due to their simplicity, speed, and cost-effectiveness.

UV-Visible spectrophotometry is a straightforward and accessible technique for the quantification of this compound bromide in research settings. ajbasweb.com This method is based on the principle that the analyte absorbs light at a specific wavelength. ijrar.org For this compound bromide, the analysis is typically performed at a wavelength of 230 nm. ajbasweb.com

A key aspect of this method is the establishment of a linear relationship between the absorbance and the concentration of the analyte, which is described by the Beer-Lambert law. ijrar.org For this compound bromide, a linear relationship has been demonstrated in the concentration range of 0.149074 – 0.447222 mg/mL. ajbasweb.com The calibration curve for this analysis is represented by the equation: Absorbance = 1.779 x Concentration (mg/mL) - 0.00957, with a high correlation coefficient (R) of 0.9998, indicating excellent linearity. ajbasweb.com This validated spectrophotometric method provides a rapid and accurate means for assessing the purity and concentration of this compound bromide in research samples. ajbasweb.com

Table 2: UV-Visible Spectrophotometry Parameters for this compound Bromide Quantification

Parameter Value
Wavelength (λmax) 230 nm
Linearity Range 0.149074 – 0.447222 mg/mL
Correlation Coefficient (R) 0.9998

| Calibration Equation | Absorbance = 1.779 x Concentration (mg/mL) - 0.00957 |

This table summarizes the key parameters for the quantification of this compound Bromide using UV-Visible Spectrophotometry.

Derivative spectrophotometry is an advanced spectroscopic technique that can enhance the resolution of overlapping spectral bands and improve the selectivity of the analysis. researchgate.netresearchgate.net This method involves the mathematical differentiation of a zero-order absorption spectrum to generate first, second, or higher-order derivative spectra. researchgate.net In the context of this compound research, derivative spectroscopy has been utilized in comparative studies for the simultaneous determination of this compound bromide in combination with other drugs, such as paracetamol. tandfonline.com The application of derivative techniques can help in resolving spectral interferences from other components in a sample, thereby allowing for the accurate quantification of the analyte of interest. researchgate.net This method can be a powerful alternative to chromatographic techniques, offering advantages in terms of speed and simplicity. tandfonline.com

Electroanalytical Techniques for Research Characterization

Electroanalytical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds like this compound bromide. researchgate.netresearchgate.net These techniques are based on the measurement of an electrical property, such as current or potential, to determine the concentration of an analyte. nih.gov

For the first time, voltammetric methods have been successfully applied and optimized for the determination of this compound bromide. tandfonline.comresearchgate.net A cyclic voltammetry (CV) study revealed that this compound bromide is an electroactive compound. researchgate.net The optimization of the voltammetric parameters indicated that a platinum working electrode and 1 M potassium nitrate (B79036) (KNO3) as the supporting electrolyte are suitable for this analysis. researchgate.netresearchgate.net

Among the various voltammetric techniques, square wave voltammetry (SWV) demonstrated the best performance in terms of sensitivity. tandfonline.comresearchgate.net The SWV method yielded a limit of detection (LOD) of 45.6 µg/mL and a limit of quantification (LOQ) of 58.1 µg/mL for this compound bromide. tandfonline.comresearchgate.net These electroanalytical methods have shown high precision and accuracy, making them a reliable tool for the characterization and quantification of this compound in research. researchgate.net

Table 3: Electroanalytical Parameters for this compound Bromide Determination

Parameter Details
Technique Square Wave Voltammetry (SWV)
Working Electrode Platinum
Supporting Electrolyte 1 M Potassium Nitrate (KNO3)
Limit of Detection (LOD) 45.6 µg/mL

| Limit of Quantification (LOQ) | 58.1 µg/mL |

This table outlines the optimized parameters for the determination of this compound Bromide using Square Wave Voltammetry.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) has been instrumental in establishing the electroactive nature of this compound. tandfonline.comsemanticscholar.orgresearchgate.net Studies have demonstrated that this compound bromide undergoes a quasi-reversible redox process. tandfonline.comsemanticscholar.orgresearchgate.net In experiments using a platinum working electrode with Potassium Nitrate (1 M) as the supporting electrolyte, the cyclic voltammogram of this compound exhibits a distinct oxidation current peak at approximately 1.02 V and a reduction current peak at 0.71 V. tandfonline.comresearchgate.net This technique is fundamental for studying the electrochemical properties of an analyte in solution. wikipedia.org The scan rate dependence of the peak current can indicate whether the process is diffusion-controlled or adsorption-controlled. mdpi.com For this compound, CV studies have confirmed its suitability for quantitative analysis through electrochemical means. tandfonline.com

Square Wave Voltammetry and Differential Pulse Voltammetry

Further refinement in the electrochemical analysis of this compound is achieved through pulse voltammetry techniques, which are designed to minimize background charging currents, thereby enhancing sensitivity. pineresearch.comwikipedia.org Both Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) have been successfully applied for the determination of this compound. tandfonline.com

In comparative studies, both DPV and SWV generated sharp, well-defined current peaks for this compound at approximately 0.98 V. tandfonline.com SWV, a technique where a symmetrical square wave is superimposed on a staircase waveform, is noted for its rapid scan rates and high sensitivity. tandfonline.comuml.eduwikipedia.org It consistently demonstrates superior performance in terms of sensitivity and detection limits for this compound analysis when compared to DPV and CV. tandfonline.com DPV, which involves superimposing regular voltage pulses on a linear potential sweep, also provides high sensitivity by effectively decreasing the charging current. wikipedia.org

Optimization of Electrochemical Parameters for Analytical Research

The performance of voltammetric methods is highly dependent on experimental conditions. For this compound analysis, key parameters have been systematically optimized to achieve the best possible results. tandfonline.comresearchgate.net

Working Electrode: The choice of the working electrode is critical. A comparative study between a Platinum (Pt) electrode and a Glassy Carbon (GC) electrode found that the Pt electrode provided sharper and more defined anodic and cathodic peaks for this compound. tandfonline.com

Supporting Electrolyte: The supporting electrolyte is necessary to minimize solution resistance and ensure that the analyte migrates to the electrode surface primarily by diffusion. When comparing Potassium Nitrate (KNO₃) and Sodium Sulfate (Na₂SO₄), both at 1 M concentration, KNO₃ was found to be the superior supporting electrolyte, yielding higher anodic and cathodic current peaks for this compound. researchgate.net

Based on these findings, the optimal conditions for the voltammetric analysis of this compound were determined to be a Platinum working electrode in a 1 M Potassium Nitrate supporting electrolyte. tandfonline.comresearchgate.net

Method Validation and Performance Metrics in Research Settings

Rigorous method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For the voltammetric determination of this compound, several performance metrics have been evaluated. tandfonline.com

The validation process demonstrates that the developed electrochemical methods are linear, precise, and accurate for the quantification of this compound in research contexts. tandfonline.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, calibration curves were constructed for CV, DPV, and SWV, with SWV showing the highest correlation coefficient (R²), indicating the best fit of the data to the regression line. tandfonline.comresearchgate.net

Precision: Precision was assessed through intra-day (repeatability) and inter-day (reproducibility) studies, with the results expressed as the relative standard deviation (RSD). The CV method demonstrated the highest precision, with the lowest RSD values for both intra-day and inter-day measurements. researchgate.net

Accuracy: The accuracy of the methods was determined by recovery studies. SWV yielded the best accuracy, with recovery percentages closest to 100%. tandfonline.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Consistent with its higher sensitivity, the SWV method provided the lowest LOD and LOQ values for this compound determination. tandfonline.comsemanticscholar.orgresearchgate.netresearchgate.net

The comprehensive validation data is summarized in the tables below.

Table 1: Linearity and Detection Limits for Voltammetric Methods
MethodLinear Regression EquationCorrelation Coefficient (R²)LOD (µg mL⁻¹)LOQ (µg mL⁻¹)
CVy = 29.83x + 3.1930.982780.598.2
DPVy = 54.928x + 1.93160.984561.874.4
SWVy = 83.266x - 2.51570.990945.658.1
Data sourced from Amro, A. N. (2019). researchgate.net
Table 2: Precision of Voltammetric Methods
MethodIntra-day RSD (%)Inter-day RSD (%)
CV0.1350.322
DPV0.5100.734
SWV0.8251.023
Data sourced from Amro, A. N. (2019). researchgate.net
Table 3: Accuracy of Voltammetric Methods
MethodConcentration (mg mL⁻¹)Recovery (%)
CV0.30103.36
0.60101.63
DPV0.3098.31
0.6097.81
SWV0.3099.06
0.6098.60
Data sourced from Amro, A. N. (2019). researchgate.net

Compound Index

Compound Name
This compound
This compound bromide
Potassium Nitrate
Sodium Sulfate

Target Identification and Cellular Pathway Elucidation

Strategies for Molecular Target Identification

Molecular target identification is a critical step in understanding the pharmacological actions of compounds and advancing drug discovery. Several advanced strategies are employed to comprehensively identify the protein targets of small molecules within complex biological systems.

Chemical Proteomics-Based Approaches

Chemical proteomics represents a powerful mass spectrometry (MS)-based affinity chromatography approach utilized for the proteome-wide identification of small molecule-protein interactions. This technique enables the unbiased discovery of both covalent and non-covalent protein targets in various biological matrices, including intracellular environments and in vivo settings. It is particularly valuable for deconvoluting targets of hits from phenotypic screens and for characterizing the selectivity and target profile of drug candidates. Chemical proteomics approaches can be broadly categorized into activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). While chemical proteomics is a widely recognized and powerful strategy for target deconvolution, specific detailed research findings explicitly outlining the application of these techniques for the de novo identification of Prifinium's molecular targets were not identified in the available literature. This compound's primary target, muscarinic acetylcholine (B1216132) receptors, is well-established through classical pharmacological studies fishersci.co.uk.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that employs small molecule chemical probes, known as activity-based probes (ABPs), to directly interrogate protein function within complex proteomes. ABPP is particularly effective for assessing the activity of complete protein families under physiological conditions, including the presence of protein-interaction partners, post-translational modifications, endogenous substrates, and co-factors. These probes are typically active-site-directed and mechanism-based irreversible inhibitors, designed with an active warhead that reacts with components of the active site, along with a binding group and a reporter tag for identification and purification. ABPP has proven to be a versatile tool in drug discovery for identifying novel therapeutic targets and elucidating the mechanisms of action of compounds. Despite its utility in target identification and mechanism elucidation, specific research detailing the application of ABPP for profiling this compound's interactions with proteins was not found in the provided sources.

Affinity-Based Target Fishing

Affinity-based target fishing is a traditional and commonly used method for identifying the cellular targets of bioactive small molecules. This approach typically involves the use of small-molecule affinity probes to capture target proteins from complex biological mixtures, followed by their identification, often through techniques like mass spectrometry. The drug or a derivative is often immobilized on a solid phase or tagged with biotin (B1667282) or an alkyne for enrichment via biotin-streptavidin or click chemistry, respectively. This method aims to identify proteins that bind to the compound based on their affinity. While affinity purification with small-molecule affinity probes remains a prevalent approach in chemical genetics and drug discovery, specific studies detailing the use of affinity-based target fishing for the identification of this compound's targets were not explicitly available in the provided search results.

Elucidation of Downstream Signaling Cascades

The elucidation of downstream signaling cascades is crucial for understanding how a compound's interaction with its primary target translates into broader cellular responses and physiological effects. This compound's mechanism of action as a muscarinic receptor antagonist directly impacts several key cellular signaling pathways.

Post-Receptor Event Analysis (e.g., G-protein coupling, second messenger changes)

This compound exerts its pharmacological effects by acting as an antagonist at muscarinic acetylcholine receptors fishersci.co.ukguidetopharmacology.orgnih.gov. Muscarinic receptors belong to the family of G protein-coupled receptors (GPCRs), which are integral to cellular communication. Upon binding of their natural ligand, acetylcholine, GPCRs typically engage G proteins, initiating intracellular signaling cascades. These cascades can lead to various cellular responses, including the modulation of second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+).

Muscarinic acetylcholine receptors mediate cellular responses through G proteins, influencing processes like the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels. Adenylate cyclase activation is known to promote the formation of cAMP. The KEGG pathway database links this compound Bromide's target (muscarinic receptors) to the Calcium signaling pathway (hsa04020) and the cAMP signaling pathway (hsa04024). As an antagonist, this compound blocks the normal activation of these receptors by acetylcholine, thereby interfering with the subsequent G-protein coupling and the downstream generation or modulation of these second messengers. This disruption prevents the typical acetylcholine-induced cellular responses mediated by these pathways.

Cellular Response Pathways Modulation

This compound's antagonism of muscarinic receptors leads to specific modulations in cellular response pathways, primarily observed in smooth muscle tissues. Its well-documented antispasmodic action is a direct consequence of its ability to reduce acetylcholine-induced contractions in smooth muscle, particularly within the gastrointestinal tract fishersci.co.uk. This involves the modulation of pathways that regulate muscle contractility.

Furthermore, this compound's mild anticholinergic activity contributes to the reduction of secretions in the gastrointestinal tract, which can be beneficial in conditions where excessive secretions exacerbate symptoms fishersci.co.uk. The KEGG pathway also associates this compound's target with broader "Neuroactive ligand-receptor interaction" (hsa04080) and "Cholinergic synapse" (hsa04725) pathways, reflecting its role in modulating neurotransmission at cholinergic synapses. By blocking muscarinic receptors, this compound effectively modulates the cellular pathways that mediate these physiological responses, leading to its observed therapeutic effects.

Future Research Directions and Emerging Paradigms

Discovery of Novel Molecular Targets for Prifinium and Analogs

The therapeutic effects of this compound are predominantly attributed to its antagonism of the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). patsnap.com Its action as a broad-spectrum antagonist across these subtypes is central to its efficacy in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome. patsnap.comdrugbank.com Future research, however, is beginning to look beyond these primary targets to uncover a more complex pharmacological profile.

The development of this compound analogs—compounds with a similar core structure but modified functional groups—is a key strategy in this endeavor. By synthesizing and screening libraries of such analogs, researchers can explore new structure-activity relationships and potentially identify compounds with altered receptor selectivity or entirely new molecular targets. nih.govresearchgate.nethumanjournals.com For instance, studies on analogs of other quaternary ammonium (B1175870) compounds have shown that small structural changes can significantly alter binding affinity and shift a compound from an agonist to an antagonist profile. nih.gov This suggests that systematic modification of this compound's pyrrolidinium (B1226570) or diphenylmethylene moieties could yield derivatives that interact with novel, non-muscarinic receptors, thereby expanding its therapeutic applications.

Table 1: Known Muscarinic Receptor Targets of this compound

Receptor SubtypeLocation (Examples)Known Role in this compound's Action
M1 Gastric Glands, CNSModulation of gastric acid secretion. youtube.com
M2 Heart, Smooth MuscleReduction of heart rate and contractility. youtube.com
M3 Smooth Muscle, GlandsPrimary target for smooth muscle relaxation and reduction of secretions. youtube.com
M4 CNSCentral nervous system effects.
M5 CNS (Substantia Nigra)Implicated in dopamine (B1211576) release; role in this compound's peripheral action is unclear. drugbank.com

Structure-Guided Design of Enhanced this compound Derivatives

The chemical architecture of this compound bromide, 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidin-1-ium bromide, provides a robust scaffold for the rational design of new and improved derivatives. nih.gov Structure-guided design leverages detailed knowledge of a molecule's three-dimensional shape and its interaction with its biological target to create enhanced versions with improved potency, selectivity, or pharmacokinetic properties. nih.govchapman.edu

Future research will focus on elucidating the precise binding mode of this compound within the pocket of muscarinic receptors. By understanding which parts of the molecule—the quaternary nitrogen, the ethyl groups, or the bulky diphenylmethylene group—are critical for binding and which can be modified, medicinal chemists can engineer next-generation compounds. researchgate.netresearchgate.net For example, modifying the lipophilicity of the molecule could alter its tissue distribution, potentially reducing systemic side effects while enhancing its local action in the gut. Similarly, altering the stereochemistry of the methyl group on the pyrrolidine (B122466) ring could lead to derivatives with higher selectivity for a specific muscarinic receptor subtype, offering a more targeted therapeutic effect. nih.gov

Application of Advanced In Silico Methodologies for Drug Discovery

Computational, or in silico, approaches are revolutionizing drug discovery by enabling rapid screening and analysis of chemical compounds, thereby reducing the time and cost of laboratory research. nih.govscispace.com For this compound, these methodologies offer a powerful toolkit to explore its therapeutic potential and design novel derivatives. mdpi.com

Molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor, has already been used to model this compound's interaction with the M2 muscarinic receptor. nih.gov Future studies will likely expand on this by employing more advanced computational tools.

Table 2: Potential In Silico Methodologies for this compound Research

MethodologyApplication for this compound ResearchPotential Outcome
Virtual Screening Screening large chemical libraries for molecules with structural similarity to this compound that may bind to muscarinic or novel targets. nih.govmdpi.comIdentification of new lead compounds for synthesis and laboratory testing.
Molecular Dynamics (MD) Simulations Simulating the dynamic movement of the this compound-receptor complex over time to understand the stability of the interaction.Detailed insights into the binding mechanism and the role of specific amino acid residues in the receptor.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate the chemical structure of this compound analogs with their biological activity. f1000research.comPrediction of the potency of newly designed derivatives before they are synthesized.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new this compound derivatives. scispace.commdpi.comEarly identification of compounds with poor drug-like properties, optimizing resource allocation.

These computational strategies can accelerate the development pipeline, allowing researchers to prioritize the most promising candidates for further experimental validation. mdpi.com

Investigation of this compound's Potential Beyond Primary Antimuscarinic Effects

This opens up an important avenue for future research: to identify and characterize these non-antimuscarinic actions. Potential areas of investigation could include interactions with other receptor systems, modulation of ion channels, or effects on intracellular signaling cascades that regulate smooth muscle tone. Uncovering these additional mechanisms could not only provide a more complete understanding of how this compound works but also suggest new therapeutic indications for the drug and its future analogs.

Integration into Systems Pharmacology and Network-Based Research

Modern drug discovery is increasingly moving away from the "one drug, one target" paradigm towards a more holistic, systems-level perspective. nih.govnih.govanamoreira.pt Systems pharmacology and network pharmacology are computational approaches that analyze the complex web of interactions between a drug, its multiple targets, and the broader biological networks that govern health and disease. nih.govnih.govmdpi.com

For this compound, applying these methodologies represents a significant future direction. Currently, no dedicated network pharmacology studies on this compound have been published. However, this approach holds immense promise for:

Predicting Off-Target Effects: By mapping this compound against comprehensive databases of proteins and pathways, researchers can build interaction networks to predict potential unintended targets, providing a rational basis for understanding its broader biological effects. nih.govresearchgate.net

Identifying Polypharmacology: This approach can reveal if this compound acts on multiple targets simultaneously to produce its therapeutic effect, a concept known as polypharmacology. nih.gov Understanding this could explain its efficacy and guide the design of multi-target-directed ligands.

Uncovering Disease Mechanisms: By constructing and analyzing drug-target-disease networks, researchers can visualize how this compound modulates the complex biological pathways involved in conditions like irritable bowel syndrome, potentially revealing new biomarkers or therapeutic strategies. researchgate.netmdpi.com

Integrating this compound into a systems biology framework will provide a comprehensive view of its mechanism of action, moving beyond a single receptor to a network of interactions that ultimately defines its clinical impact.

Q & A

Q. What experimental models are most suitable for studying Prifinium's anticholinergic activity in gastrointestinal tissues?

this compound’s antispasmodic effects are attributed to its selective antagonism of muscarinic receptors in the gastrointestinal (GI) tract. Researchers should employ isolated tissue preparations (e.g., guinea pig ileum) to measure dose-dependent inhibition of acetylcholine-induced contractions . Complementary in vivo models, such as rodent colonic motility assays, can validate tissue-specific efficacy. Include controls for nonspecific effects (e.g., atropine as a reference antagonist) to confirm receptor specificity.

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Reverse-phase HPLC with fluorescence detection (e.g., using a C18 column and mobile phase of acetonitrile:phosphate buffer) is validated for detecting this compound quaternary ammonium ions in serum and urine . Key parameters:

ParameterValue/Description
LOD0.1 ng/mL (serum)
LOQ0.3 ng/mL (urine)
Recovery Rate92–98% (across 3 validation runs)
Ensure sample pretreatment with protein precipitation (e.g., acetonitrile) to minimize matrix interference. Validate linearity across 0.5–50 ng/mL, with intraday precision <15% RSD .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across clinical trials for irritable bowel syndrome (IBS)?

Discrepancies may arise from variations in patient stratification (e.g., IBS subtypes) or dosing regimens . To address this:

  • Conduct a systematic review with meta-analysis, subgrouping trials by diagnostic criteria (Rome IV vs. older standards) and dosing protocols .
  • Use in silico pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify optimal dosing windows for symptom relief .
  • Compare this compound’s receptor-binding affinity across GI tissue types (e.g., colon vs. ileum) to explain differential responses .

Q. What methodological frameworks are recommended for comparative studies of this compound and newer antispasmodics (e.g., otilonium bromide)?

Adopt a double-blind, crossover design with primary endpoints focused on symptom recurrence (e.g., abdominal pain frequency) and secondary endpoints for safety (e.g., anticholinergic side effects). Include:

  • Pharmacodynamic profiling : Measure colonic transit time via radiopaque markers or wireless motility capsules.
  • Receptor specificity assays : Compare M3 vs. M2 receptor inhibition ratios using radioligand binding studies . Ensure statistical power (>80%) to detect clinically meaningful differences (e.g., ≥20% reduction in pain scores) .

Q. How can isotopic labeling (e.g., [2H5]-Prifinium bromide) enhance pharmacokinetic studies?

Deuterated this compound enables precise tracking of absorption and metabolism via LC-MS/MS . Key applications:

  • Quantify first-pass metabolism in hepatic microsomes.
  • Identify major metabolites (e.g., N-demethylated derivatives) using high-resolution mass spectrometry . Validate assays with isotopic dilution techniques to correct for matrix effects.

Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in preclinical studies?

Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 values for spasmolytic effects. For clinical data, apply mixed-effects models to account for interpatient variability in symptom diaries. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Q. How should researchers design longitudinal studies to assess this compound’s long-term safety in elderly populations?

  • Cohort selection : Enroll patients ≥65 years with comorbid conditions (e.g., benign prostatic hyperplasia) to evaluate anticholinergic burden.
  • Outcome measures : Monitor cognitive function (e.g., Mini-Mental State Examination) and urinary retention rates quarterly.
  • Ethical considerations : Use adaptive trial designs to halt enrollment if adverse events exceed predefined thresholds .

Data Interpretation & Reporting

Q. What are best practices for reconciling preclinical and clinical data on this compound’s tissue selectivity?

  • Cross-reference in vitro receptor affinity data (e.g., Ki values from radioligand assays) with in vivo imaging (e.g., PET scans using muscarinic tracers) .
  • Publish negative findings in GI regions with low this compound uptake to avoid publication bias .

Q. How can researchers address variability in this compound’s bioavailability across patient subgroups?

Perform population pharmacokinetic analysis to identify covariates (e.g., BMI, CYP enzyme polymorphisms) influencing exposure. Use Bayesian forecasting to tailor doses in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.